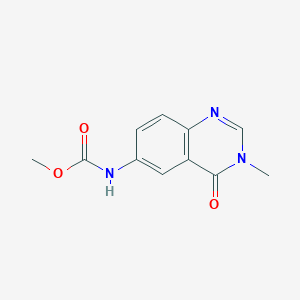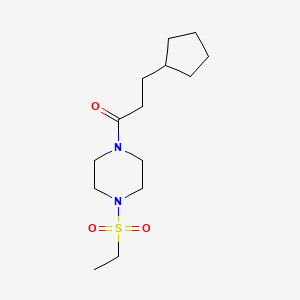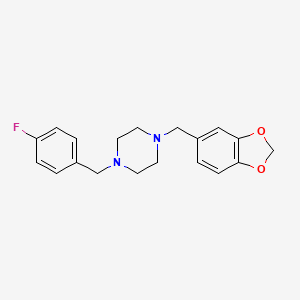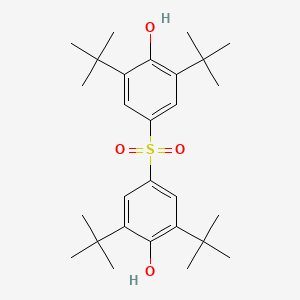
甲基(3-甲基-4-氧代-3,4-二氢-6-喹唑啉基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)carbamate represents a class of organic compounds known for their diverse chemical and biological properties. These compounds are of significant interest in the field of medicinal chemistry and material science due to their structural complexity and potential applications.
Synthesis Analysis
The synthesis of such compounds often involves multi-step chemical reactions, including the formation of quinazoline derivatives followed by carbamate linkage. An example is the thermal reaction of thiazoloquinoline diones, leading to different quinazolinone products depending on the substituents present (Mrkvička et al., 2008). Copper-catalyzed oxidative coupling has also been employed for synthesizing quinazolinic carbamates, demonstrating the versatility of methods available for these compounds' formation (Yang et al., 2022).
Molecular Structure Analysis
The molecular structure of quinazolinyl carbamates is characterized by the presence of a quinazoline core attached to a carbamate group. Structural analyses, including X-ray diffraction, have revealed detailed insights into the crystal and molecular structure, providing a basis for understanding the compound's reactivity and interaction capabilities (Rajnikant et al., 2001).
Chemical Reactions and Properties
Quinazolinyl carbamates undergo various chemical reactions, including electrophilic substitutions, ring closure, and coupling reactions, to yield a wide range of derivatives with diverse chemical properties. These reactions are pivotal for modifying the compound's functional groups, enhancing its application scope (Hermecz et al., 1993).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and can be tailored through chemical modifications (Geesi et al., 2020).
科学研究应用
在药物化学中的应用
喹唑啉衍生物,包括与“甲基(3-甲基-4-氧代-3,4-二氢-6-喹唑啉基)氨基甲酸酯”类似的化合物,由于其广泛的生物活性,一直是药物化学的重点。这些化合物已在 200 多种天然存在的生物碱中发现,并已合成出各种生物活性特性。它们的稳定性和多功能性允许引入许多生物活性部分,从而创造出对病原体(如金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌)具有抗菌活性的潜在药物 (Tiwary 等,2016)。
在光电材料中的应用
除了其药用应用之外,喹唑啉衍生物也因其在光电材料中的用途而被广泛研究。这些化合物是电子设备、发光元件、光电转换元件和图像传感器材料的合成和应用中不可或缺的。发光分子支架中的喹唑啉和嘧啶环突出了它们在光致发光和电致发光应用中的重要性。已证明将它们掺入 π 扩展共轭体系对于创造新型光电材料很有价值,展示了喹唑啉衍生物在该领域的巨大潜力 (Lipunova 等,2018)。
抗癌药物开发
喹唑啉衍生物的一个重要应用领域是抗癌药物开发。这些化合物已显示出广泛的生物学特性,包括作为 EGFR 的有效抑制剂,这对于癌症治疗至关重要。专利喹唑啉化合物中观察到的结构多样性反映了它们在新型抗癌药物开发中的广泛应用和前景 (Ravez 等,2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl N-(3-methyl-4-oxoquinazolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-14-6-12-9-4-3-7(13-11(16)17-2)5-8(9)10(14)15/h3-6H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBHYZQFHMWHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)
![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)
![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)
![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)
![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)
![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)
![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)